n-Butyloctanamide
Description
n-Butyloctanamide (N-(n-butyl)octanamide) is a primary amide characterized by an octanoyl backbone substituted with an n-butyl group at the nitrogen atom. Synthesized via the reaction of n-butylamine with an appropriate acid chloride, this compound has been studied for its chemical reactivity under acidic conditions, particularly in the context of hydride abstraction and isomerization reactions . Key physical properties, such as melting and boiling points, are determined using advanced analytical techniques including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) .
Properties
CAS No. |
24928-30-1 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-butyloctanamide |
InChI |
InChI=1S/C12H25NO/c1-3-5-7-8-9-10-12(14)13-11-6-4-2/h3-11H2,1-2H3,(H,13,14) |
InChI Key |
YWTVKALTZBSCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Primary vs.
- Alkyl Chain Effects : Longer alkyl chains (e.g., n-decyl, n-tridecyl) increase melting points and modulate reactivity via inductive effects, which stabilize intermediates in acid-catalyzed reactions .
Reactivity in Acid-Catalyzed Cleavage
This compound’s inertness contrasts sharply with reactive secondary amides like Id and le. For example:
- Secondary Amides (Id, le) : Undergo acid-catalyzed cleavage to yield distinct products, driven by the inductive effect of the amide salt group at specific carbon positions .
- Primary Amides (e.g., this compound) : Steric hindrance and electrostatic repulsion prevent hydride abstraction, a critical step in isomerization or cleavage .
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